Proclavaminic acid Proclavaminic acid Proclavaminic acid is a member of azetidines and a monocarboxylic acid. It is a tautomer of a proclavaminic acid zwitterion.
Brand Name: Vulcanchem
CAS No.: 112240-59-2
VCID: VC20802127
InChI: InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1
SMILES: C1CN(C1=O)C(C(CCN)O)C(=O)O
Molecular Formula: C8H14N2O4
Molecular Weight: 202.21 g/mol

Proclavaminic acid

CAS No.: 112240-59-2

Cat. No.: VC20802127

Molecular Formula: C8H14N2O4

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Proclavaminic acid - 112240-59-2

Specification

Description Proclavaminic acid is a member of azetidines and a monocarboxylic acid. It is a tautomer of a proclavaminic acid zwitterion.
CAS No. 112240-59-2
Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
IUPAC Name (2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)pentanoic acid
Standard InChI InChI=1S/C8H14N2O4/c9-3-1-5(11)7(8(13)14)10-4-2-6(10)12/h5,7,11H,1-4,9H2,(H,13,14)/t5-,7+/m1/s1
Standard InChI Key NMCINKPVAOXDJH-VDTYLAMSSA-N
Isomeric SMILES C1CN(C1=O)[C@@H]([C@@H](CC[NH3+])O)C(=O)[O-]
SMILES C1CN(C1=O)C(C(CCN)O)C(=O)O
Canonical SMILES C1CN(C1=O)C(C(CC[NH3+])O)C(=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator